2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
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Overview
Description
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonamido group, and a phenylethylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Methanesulfonamido Group: The benzodioxole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamido group.
Formation of the Acetamido Intermediate: The methanesulfonamido intermediate is then reacted with acetic anhydride to form the acetamido intermediate.
Coupling with Phenylethylbenzamide: Finally, the acetamido intermediate is coupled with 1-phenylethylbenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamido group.
Scientific Research Applications
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular proliferation and apoptosis, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates pathways related to inflammation and cell cycle regulation, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is unique due to its combination of a benzodioxole moiety with a methanesulfonamido group and a phenylethylbenzamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C25H25N3O6S |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C25H25N3O6S/c1-17(18-8-4-3-5-9-18)26-25(30)20-10-6-7-11-21(20)27-24(29)15-28(35(2,31)32)19-12-13-22-23(14-19)34-16-33-22/h3-14,17H,15-16H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
ZXHFIIRNXAZTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Origin of Product |
United States |
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